![molecular formula C20H31N3O2 B2864936 6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one CAS No. 2309541-95-3](/img/structure/B2864936.png)
6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound belongs to the pyridazinone family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes and signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration.
Biochemical and physiological effects:
Studies have shown that 6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one has several biochemical and physiological effects, including:
1. Inhibition of cancer cell growth: The compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells.
2. Neuroprotection: The compound has been shown to protect neurons from damage caused by oxidative stress and other factors.
3. Anti-inflammatory activity: The compound has been shown to reduce inflammation in various tissues and organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
There are several advantages and limitations associated with the use of 6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one in lab experiments. Some of the advantages include:
1. Diverse biological activities: The compound has been shown to have diverse biological activities, making it a useful tool for studying various diseases and conditions.
2. Low toxicity: The compound has been shown to have low toxicity, making it safe for use in lab experiments.
Some of the limitations include:
1. Limited availability: The compound is not widely available, making it difficult to obtain for lab experiments.
2. Limited understanding of mechanism of action: The mechanism of action of the compound is not fully understood, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on 6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one. Some of the key areas of focus include:
1. Further studies on the mechanism of action: More research is needed to fully understand the mechanism of action of the compound.
2. Development of new derivatives: The development of new derivatives of the compound may lead to the discovery of more potent and selective compounds with improved biological activities.
3. Clinical trials: Clinical trials are needed to determine the safety and efficacy of the compound in humans.
Conclusion:
6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one is a chemical compound with diverse biological activities that has shown promise in various areas of medicine. Further research is needed to fully understand the mechanism of action of the compound and to develop new derivatives for potential clinical use.
Métodos De Síntesis
The synthesis of 6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one involves a multi-step process that includes the reaction of 2-cyclopentylacetylpyridine with tert-butyl nitrite, followed by the reaction with piperidine and hydrazine hydrate. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one has been extensively studied for its potential applications in various areas of medicine. Some of the key research areas include:
1. Cancer research: The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
2. Neuroprotection: Studies have shown that the compound has neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
3. Anti-inflammatory activity: The compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
6-tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-20(2,3)17-8-9-18(24)23(21-17)16-10-12-22(13-11-16)19(25)14-15-6-4-5-7-15/h8-9,15-16H,4-7,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXXNZRYNQQVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

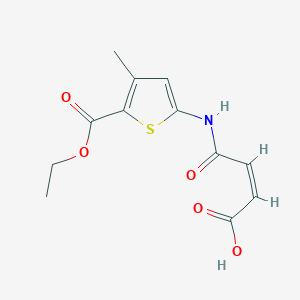
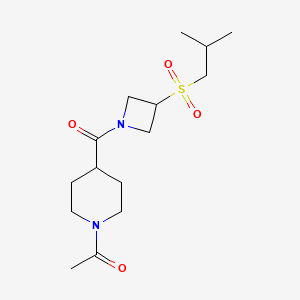
![5-Cyclopropyl-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2864858.png)
![1-[(4-Methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2864860.png)
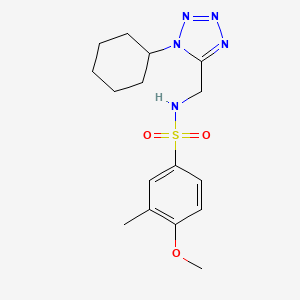
![1-allyl-2-amino-N-(sec-butyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2864862.png)
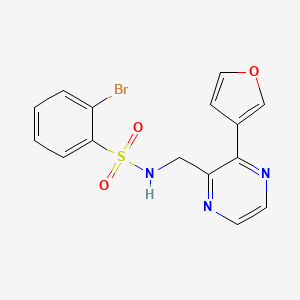


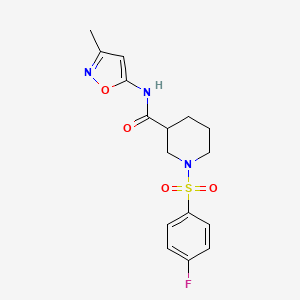
![4-[(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2864869.png)
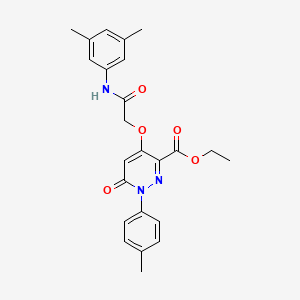
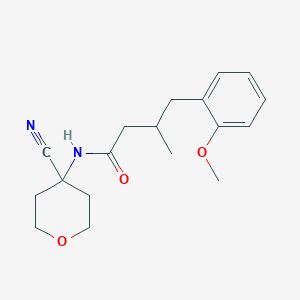
![N-(benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2864876.png)